Product packaging for 2-Propylpiperidine(Cat. No.:CAS No. 10388-95-1)

2-Propylpiperidine

Cat. No.: B147437
CAS No.: 10388-95-1
M. Wt: 127.23 g/mol
InChI Key: NDNUANOUGZGEPO-UHFFFAOYSA-N
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Description

Historical Context of Piperidine (B6355638) Alkaloid Chemistry

The history of piperidine alkaloid chemistry is deeply rooted in the investigation of natural products. Piperidine itself was first reported in the mid-19th century, obtained from the reaction of piperine, an alkaloid found in black pepper (Piper nigrum), with nitric acid. wikipedia.org This origin gave the piperidine ring system its name. wikipedia.orgsolubilityofthings.com

Coniine, identified as 2-propylpiperidine, is one of the earliest characterized alkaloids. Its isolation and structural determination were significant achievements in early organic chemistry. slideshare.netbris.ac.uk Historically, coniine is infamous as the toxic principle of poison hemlock, notably used in ancient Greece. slideshare.net Early structural investigations, such as those by Hofmann in the late 19th century, involved degradation reactions that provided clues about the compound's composition and the presence of a saturated heterocyclic ring and a propyl side chain. bris.ac.uk The proposed 2-n-propylpiperidine structure for coniine was later confirmed through synthesis in 1886. bris.ac.uk

Piperidine alkaloids are a diverse group found in various plant species, including those from the genus Piper and Conium. nih.govtaylorandfrancis.com Their study has contributed significantly to the understanding of alkaloid biosynthesis and chemical synthesis.

Significance of the Piperidine Core in Chemical Synthesis

The piperidine core is a fundamental building block in organic synthesis, widely incorporated into the structures of pharmaceuticals, agrochemicals, and other fine chemicals. acs.orgbeilstein-journals.orgsolubilityofthings.com Its significance stems from several factors:

Structural Versatility: The six-membered heterocyclic ring with a nitrogen atom provides a scaffold that can be functionalized at multiple positions, leading to a wide array of derivatives with diverse properties. solubilityofthings.com

Presence in Bioactive Molecules: The piperidine motif is present in a vast number of natural products and synthetic drugs, highlighting its importance in medicinal chemistry. acs.orgbeilstein-journals.orgresearchgate.net Examples of piperidine-containing compounds include various alkaloids and pharmaceutical agents. wikipedia.orgnih.gov

Stereochemical Control: The presence of stereogenic centers within substituted piperidines, such as the carbon at the 2-position in this compound, makes them valuable targets for stereoselective synthesis, which is crucial for developing molecules with specific biological activities. acs.orgwhiterose.ac.uk Researchers are actively developing methods for controlling the stereochemistry of substituted piperidines to create novel, structurally diverse molecules for applications like drug discovery. acs.orgwhiterose.ac.uk

Synthetic Intermediate: Piperidine derivatives can undergo various reactions typical of amines, including acylation and alkylation, making them versatile intermediates in the construction of more complex molecular architectures. solubilityofthings.com Specific synthetic routes have been developed for the preparation of substituted piperidines, including methods involving cyclization and functional group interconversions. researchgate.netresearchgate.net

The ability to synthesize and manipulate the piperidine core allows chemists to explore vast chemical space and develop new compounds with tailored properties for various applications.

Physical and Chemical Properties of this compound

This compound (Coniine) is a liquid at room temperature. solubilityofthings.comcymitquimica.com It typically appears as a colorless liquid and may possess an amine-like odor. solubilityofthings.com Its solubility characteristics are influenced by the presence of both the polar nitrogen atom and the non-polar propyl group. It is generally soluble in organic solvents such as ethanol, methanol, and dichloromethane, while exhibiting weak solubility in water. solubilityofthings.com

PropertyValueSource
Molecular FormulaC₈H₁₇NPubChem nih.gov
Molecular Weight127.23 g/mol PubChem nih.gov
AppearanceColorless liquidSolubility of Things solubilityofthings.com
Melting Point-2 °CPubChem nih.gov
Boiling Point161.5 °C (434.65 K)Solubility of Things solubilityofthings.com, Cheméo chemeo.com
Solubility in WaterWeakly soluble (18 mg/mL)PubChem nih.gov, Solubility of Things solubilityofthings.com
logP (Octanol-Water)1.929Cheméo chemeo.com
Dissociation Constant (pKa)Available in IUPAC datasetPubChem nih.gov
Density0.8760 g/cm³Solubility of Things solubilityofthings.com

Note: Some values are computed or experimental and may vary slightly depending on the source and method.

Detailed research findings on this compound include studies on its synthesis, such as the historical Ladenburg synthesis from 2-methylpyridine (B31789) slideshare.netwikipedia.org, and more modern approaches. Its use as a reagent in synthesis has also been explored, for instance, in the formation of carbodithioate derivatives for metal extraction studies. researchgate.net The compound's role as a naturally occurring alkaloid has led to research into its biosynthesis and its presence in various plant species. nih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H17N B147437 2-Propylpiperidine CAS No. 10388-95-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-propylpiperidine
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InChI

InChI=1S/C8H17N/c1-2-5-8-6-3-4-7-9-8/h8-9H,2-7H2,1H3
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InChI Key

NDNUANOUGZGEPO-UHFFFAOYSA-N
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Canonical SMILES

CCCC1CCCCN1
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Molecular Formula

C8H17N
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DSSTOX Substance ID

DTXSID3046821
Record name dl-Coniine
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Molecular Weight

127.23 g/mol
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Physical Description

Colorless liquid; Darkens and polymerizes upon exposure to light and air; [Merck Index], Liquid
Record name Coniine
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Record name (S)-2-Propylpiperidine
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Boiling Point

133 °C
Record name CONIINE
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Solubility

SOLUBLE IN ALCOHOL, ETHER, ACETONE, BENZENE, AMYL ALCOHOL; SLIGHTLY SOL IN CHLOROFORM; ONE ML DISSOLVES IN 90 ML WATER, LESS SOL IN HOT WATER; THE BASE DISSOLVES ABOUT 25% WATER AT ROOM TEMPERATURE, 18 mg/mL
Record name CONIINE
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Density

0.844-0.848 @ 20 °C/4 °C
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Vapor Pressure

0.69 [mmHg]
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Color/Form

COLORLESS LIQUID

CAS No.

3238-60-6, 458-88-8
Record name 2-Propylpiperidine
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Record name (+-)-Coniine
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Record name Coniine
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Record name CONIINE, (±)-
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Melting Point

SOLIDIFIES AROUND -2 °C, -2 °C
Record name CONIINE
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Synthetic Methodologies for 2 Propylpiperidine and Its Derivatives

Classical and Historical Synthesis Routes

The initial syntheses of 2-propylpiperidine, historically known as coniine, were landmark achievements in the field of organic synthesis. These classical routes, while often characterized by harsh reaction conditions and modest yields, laid the foundational groundwork for synthetic organic chemistry.

Ladenburg Synthesis from Pyridine Derivatives

The first total synthesis of a naturally occurring alkaloid was accomplished in 1886 by Albert Ladenburg with the synthesis of racemic (±)-coniine (this compound). wikipedia.orgni.ac.rs This groundbreaking synthesis commenced with the heating of N-methylpyridine iodide to a high temperature (250–300°C), which induced a rearrangement to 2-methylpyridine (B31789) (α-picoline). wikipedia.orgyoutube.combris.ac.uk

The subsequent step involved a Knoevenagel condensation of 2-methylpyridine with acetaldehyde, using anhydrous zinc chloride as a catalyst, to form 2-propenylpyridine. wikipedia.orgyoutube.com Ladenburg utilized paraldehyde, a trimer of acetaldehyde, which depolymerizes to acetaldehyde upon heating. The final step was the reduction of the carbon-carbon double bond and the pyridine ring of 2-propenylpyridine using metallic sodium in ethanol to yield racemic (±)-coniine. wikipedia.orgbris.ac.uk The enantiomers were then separated by fractional crystallization using (+)-tartaric acid. wikipedia.orgyoutube.com

Reaction Scheme: Ladenburg Synthesis of (±)-Coniine Step 1: Isomerization

Reactant: N-methylpyridine iodide

Conditions: Heat (250-300°C)

Product: 2-Methylpyridine

Step 2: Condensation

Reactants: 2-Methylpyridine, Acetaldehyde (from paraldehyde)

Catalyst: Anhydrous Zinc Chloride

Product: 2-Propenylpyridine

Step 3: Reduction

Reactant: 2-Propenylpyridine

Reagents: Sodium, Ethanol

Product: (±)-Coniine (this compound)

Bergmann Synthesis

In 1932, a more direct synthesis of this compound was developed by Bergmann. youtube.combris.ac.ukslideshare.net This method also starts with 2-methylpyridine. The methyl group of 2-methylpyridine is deprotonated using a strong base, phenyl lithium, to generate a carbanion. youtube.combris.ac.uk This nucleophilic carbanion then undergoes an alkylation reaction with ethyl bromide to yield 2-propylpyridine. youtube.com

The final step in the Bergmann synthesis is the reduction of the 2-propylpyridine ring. Similar to the Ladenburg synthesis, this is achieved using sodium in ethanol, which reduces the aromatic pyridine ring to the saturated piperidine (B6355638) ring, affording (±)-coniine. youtube.combris.ac.uk

Reaction Scheme: Bergmann Synthesis of (±)-Coniine Step 1: Alkylation

Reactants: 2-Methylpyridine, Phenyl lithium, Ethyl bromide

Intermediate: 2-Propylpyridine

Step 2: Reduction

Reactant: 2-Propylpyridine

Reagents: Sodium, Ethanol

Product: (±)-Coniine (this compound)

Modern Catalytic Approaches

Contemporary synthetic methods for this compound and its derivatives have largely shifted towards more efficient and selective catalytic hydrogenations. These approaches offer milder reaction conditions, higher yields, and the potential for stereocontrol.

Hydrogenation of Pyridine Derivatives

The catalytic hydrogenation of the corresponding pyridine derivative, 2-propylpyridine, is a common and efficient method for the synthesis of this compound. This process involves the addition of hydrogen across the double bonds of the pyridine ring in the presence of a metal catalyst.

A variety of metal catalysts are effective for the hydrogenation of pyridine rings. Platinum and nickel-based catalysts are among the most frequently employed for this transformation.

Platinum Oxide (Adams' Catalyst): Platinum(IV) oxide hydrate (PtO₂•H₂O), known as Adams' catalyst, is a widely used catalyst for hydrogenation reactions. asianpubs.orgwikipedia.org It is typically used in a solvent such as glacial acetic acid under hydrogen pressure. asianpubs.org The catalyst itself is a precursor that is reduced in situ by hydrogen to form highly active platinum black. wikipedia.org The hydrogenation of substituted pyridines, including those with alkyl groups, can be carried out at room temperature under hydrogen pressures ranging from 50 to 70 bar. asianpubs.org

Raney Nickel: Raney nickel, a fine-grained nickel-aluminium alloy, is another effective and widely used catalyst for the hydrogenation of nitrogen-containing heterocyclic compounds. acs.orgwikipedia.org It is known for its high catalytic activity, which is attributed to its porous structure and the hydrogen absorbed within it during activation. wikipedia.org The hydrogenation of alkyl-substituted pyridines using Raney nickel can be performed under various conditions, with some processes operating at room temperature and relatively low hydrogen pressures (2 to 5 atmospheres), particularly when the substrate is in the form of its acid salt in an aqueous solution. google.com

CatalystSubstrateSolventPressure (H₂)TemperatureProduct
Platinum Oxide (PtO₂)2-AlkylpyridineGlacial Acetic Acid50-70 barRoom Temperature2-Alkylpiperidine
Raney Nickel2-AlkylpyridineToluene/Water~4 atmRoom Temperature2-Alkylpiperidine

Please note that the conditions presented in this table are general and may vary for specific substrates and experimental setups.

For the synthesis of enantiomerically enriched this compound, asymmetric hydrogenation of a corresponding pyridinium (B92312) salt is a powerful strategy. This approach involves the activation of the pyridine ring by N-alkylation to form a pyridinium salt, which is then hydrogenated using a chiral catalyst. nih.govdicp.ac.cn

The quaternization of the pyridine nitrogen lowers the resonance energy of the ring and prevents the substrate from deactivating the catalyst through coordination. dicp.ac.cn Iridium-based catalysts with chiral phosphine ligands are commonly employed for this transformation. nih.govdicp.ac.cn The reaction is typically carried out under a hydrogen atmosphere, and the choice of chiral ligand is crucial for achieving high enantioselectivity. For instance, iridium-catalyzed asymmetric hydrogenation of N-alkyl-2-alkylpyridinium salts has been shown to produce 2-alkyl-substituted piperidines with high levels of enantioselectivity. nih.gov

Catalyst SystemSubstratePressure (H₂)TemperatureProduct
[{Ir(cod)Cl}₂] / Chiral Phosphine LigandN-Benzyl-2-propylpyridinium salt~40-60 bar~25-50°CEnantioenriched N-Benzyl-2-propylpiperidine

Please note that "cod" stands for 1,5-cyclooctadiene, and the specific chiral ligand and reaction conditions can significantly influence the enantiomeric excess of the product.

Continuous Flow Reactions for Practical Synthesis

Continuous flow chemistry has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients (APIs), offering significant advantages over traditional batch processing. flinders.edu.audrreddys.com These benefits include enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and the potential for automation and straightforward scalability. flinders.edu.auchemdistgroup.commit.edu Multi-step continuous-flow systems, in particular, have proven effective in improving the syntheses of complex molecules by integrating sequential transformations. flinders.edu.au

A practical example of this technology is the two-step continuous-flow synthesis of a medicinally relevant piperazine derivative, which involves a DIBAL-H mediated selective ester reduction followed by reductive amination. mdpi.com This process highlights the utility of flow chemistry in performing consecutive reactions with in-line purification or extraction to manage reactive intermediates and byproducts. mdpi.com

In a specific instance of piperidine synthesis, a multi-step continuous flow process was developed for the preparation of N,N-Diethyl-4-(3-fluorophenylpiperidin-4-ylidenemethyl)benzamide, a potent δ-opioid receptor agonist. durham.ac.uk This synthesis involved a sequence of microreactors with in-line IR analysis to monitor the reaction progress. The telescoped process, which combined multiple reaction steps without isolating intermediates, significantly improved efficiency. durham.ac.uk The ability to safely handle hazardous reagents and intermediates, such as azides, by generating them in-situ for immediate consumption is another key advantage of continuous flow systems. flinders.edu.au

The design of continuous flow reactors can be customized to the specific needs of a reaction, utilizing various materials like PTFE, PFA, or stainless steel, and configurations such as microchips or packed-bed reactors. drreddys.com This flexibility allows for the optimization of reaction parameters to achieve high yields and purity.

Table 1: Comparison of Batch vs. Continuous Flow Synthesis

FeatureBatch SynthesisContinuous Flow Synthesis
Reaction Scale Limited by vessel sizeScalable by extending run time
Heat Transfer Often inefficient, leading to hotspotsHighly efficient due to high surface-area-to-volume ratio
Mass Transfer Can be limited by stirring efficiencyEfficient mixing
Safety Handling of large quantities of hazardous materialsSmall reaction volumes enhance safety
Process Control Manual or semi-automatedAmenable to full automation and real-time monitoring
Reproducibility Can be variable between batchesGenerally high reproducibility

Base-Catalyzed Domino-Isomerization-Hydroamination Reactions

A highly atom-economical approach to the synthesis of substituted piperidines is the base-catalyzed domino-isomerization-hydroamination reaction. This method provides a direct route to N-alkylated piperidines from readily available starting materials. mdma.ch

In a representative example, the reaction of allylbenzene with piperidine in the presence of a catalytic amount of n-butyllithium (n-BuLi) yields N-(1-phenylpropyl)piperidine. The reaction proceeds through an initial isomerization of allylbenzene to the thermodynamically more stable β-methylstyrene, followed by a regioselective hydroamination. mdma.ch This domino sequence efficiently constructs the C-N bond and the desired substitution pattern in a single pot.

The reaction conditions, including solvent, temperature, and stoichiometry, have been optimized to achieve high yields. For instance, using a 2:1 ratio of allylbenzene to piperidine in tetrahydrofuran (THF) at room temperature provides the product in up to 91% yield. mdma.ch The reaction can also be performed in nonpolar solvents like toluene or pentane with the addition of tetramethylethylenediamine (TMEDA) to prevent the formation of oligomeric side products. mdma.ch

Table 2: n-Butyllithium-Catalyzed Hydroamination of Allylbenzene with Piperidine

EntryTemperature (°C)SolventAdditive (mol%)Yield of N-(1-phenylpropyl)piperidine (%)
1Room temperatureTHF-89
250THF-82
365THF-75
4Room temperatureTolueneTMEDA78
5Room temperaturePentaneTMEDA71
6Room temperatureTHF-68 (1:1 ratio of reactants)

Data sourced from Hartung, C. G., et al. (2000). mdma.ch

This methodology has been extended to other primary and secondary amines, demonstrating its versatility in the synthesis of a range of amphetamine derivatives and related structures. mdma.ch

Organolanthanide-Catalyzed Intramolecular Hydroamination/Cyclization

Organolanthanide complexes have proven to be highly effective catalysts for the intramolecular hydroamination/cyclization of aminoalkenes, providing a stereoselective route to substituted piperidines and other N-heterocycles. nih.govnih.gov These catalysts exhibit high turnover frequencies and can achieve excellent stereoselectivities. nih.gov

The reaction involves the cyclization of an amine tethered to a 1,2-disubstituted alkene, leading to the formation of mono- and disubstituted piperidines. nih.gov Coordinatively unsaturated organolanthanide complexes, such as (η⁵-Me₅C₅)₂LnCH(TMS)₂ (Ln = La, Sm) and constrained-geometry complexes like [Me₂Si(η⁵-Me₄C₅)((t)BuN)]LnE(TMS)₂ (Ln = Sm, Y, Yb, Lu; E = N, CH), are employed as precatalysts. nih.gov

A key feature of this method is the high diastereoselectivity observed in the formation of disubstituted products. For example, the cyclization of certain amino-olefins using [Me₂Si(η⁵-Me₄C₅)((t)BuN)]SmN(TMS)₂ can lead to a trans/cis diastereomeric ratio as high as 16:1. nih.gov The general mechanism involves the insertion of the C-C multiple bond into the lanthanide-nitrogen bond, which is the turnover-limiting step, followed by rapid protonolysis. nih.gov

Palladium-Catalyzed 1,3-Chirality Transfer Reactions

Palladium-catalyzed reactions offer a powerful tool for the stereoselective synthesis of complex molecules. In the context of piperidine synthesis, palladium-catalyzed 1,3-chirality transfer reactions represent a sophisticated strategy for controlling stereochemistry. This type of reaction involves the transfer of stereochemical information from a chiral center to a newly formed stereocenter located two bonds away.

A relevant example of this concept is the palladium-catalyzed stereoselective arylation of biocatalytically derived cyclic 1,3-dienes. nih.govchemrxiv.orgsemanticscholar.org In this process, a chiral cyclohexadiene, obtained through microbial arene oxidation, undergoes a Heck-type reaction. The arylation occurs with a high degree of regio- and stereoselectivity, effectively transferring the stereochemical information from the diol moiety to the site of arylation. nih.govchemrxiv.org Quantum chemical calculations have shown that this selectivity arises from a kinetic preference for arylation at a specific position, as well as reversible carbopalladation at competing positions. nih.govchemrxiv.org

While not a direct synthesis of this compound, this methodology demonstrates the principle of 1,3-chirality transfer, which can be envisioned as a strategy for the stereoselective functionalization of a pre-existing piperidine precursor or in a tandem reaction that forms the piperidine ring. The ability to control the stereochemistry at the C2 position of the piperidine ring is crucial for the synthesis of biologically active compounds.

Stereoselective Synthesis of this compound Analogs

The biological activity of piperidine derivatives is often highly dependent on their stereochemistry. Therefore, the development of stereoselective synthetic methods is of paramount importance. Strategies for achieving both diastereoselective and enantioselective control in the synthesis of this compound analogs are diverse and often rely on chiral auxiliaries, asymmetric catalysis, or the use of chiral starting materials. nih.gov

Strategies for Diastereoselective and Enantioselective Control

A variety of methods have been developed to control the stereochemical outcome of reactions that form or functionalize the piperidine ring. These include hydrogenation, reduction, and cyclization reactions that employ chiral catalysts or auxiliaries. nih.gov For instance, the hydrogenation of pyridine derivatives is a common route to piperidines, and the use of chiral transition metal catalysts can induce high levels of enantioselectivity. nih.gov

Another approach involves the diastereoselective functionalization of a pre-existing chiral piperidine scaffold. The inherent chirality of the starting material can direct the stereochemical outcome of subsequent reactions.

Asymmetric Reduction of Cyclic Iminium Salts

A highly effective method for the enantioselective synthesis of 2-alkylpiperidines, including this compound, is the asymmetric reduction of the corresponding pyridinium salts. This approach involves the activation of the pyridine ring by N-alkylation to form a pyridinium salt, which is then hydrogenated using a chiral catalyst.

An iridium-catalyzed enantioselective hydrogenation of 2-alkyl-N-benzylpyridinium salts has been developed using the MeO-BoQPhos ligand. nih.govnih.gov This method provides access to a range of enantioenriched 2-alkylpiperidines with high levels of enantioselectivity. nih.govnih.gov For the synthesis of this compound, an enantiomeric ratio of 88:12 was achieved. nih.gov

The reaction proceeds through the formation of an enamine intermediate, and the stereochemical outcome is determined by the initial protonation of this intermediate. dicp.ac.cn This method is notable for its operational simplicity and the high enantioselectivities achieved for a variety of substrates.

Table 3: Asymmetric Hydrogenation of 2-Alkyl-N-benzylpyridinium Salts

2-Alkyl SubstituentEnantiomeric Ratio (er)
Methyl82:18
Propyl 88:12
Isopropyl91:9
Phenethyl88:12
Cyclopropyl92:8

Data sourced from Gu, H., et al. (2016). nih.gov

The resulting enantioenriched piperidines are valuable building blocks for the synthesis of more complex, biologically active molecules. nih.govnih.gov

Chiral Protecting Group Methodologies

The use of chiral protecting groups represents a significant strategy in the asymmetric synthesis of 2-alkylpiperidines, including this compound. This methodology involves the temporary attachment of a chiral auxiliary to a precursor molecule to direct the stereochemical outcome of a subsequent reaction. The auxiliary is then removed to yield the enantioenriched target compound.

One common approach involves the use of chiral α-methylbenzylamine to form chiral aldimines in situ. These imines can then undergo nucleophilic addition, with the stereochemistry of the product being controlled by the chiral auxiliary. For instance, a three-component vinylogous Mannich reaction (VMR) of aldehydes, chiral α-methylbenzylamine, and 1,3-bis-trimethylsilyloxy-1,3-butadiene can be employed to produce chiral 2-substituted-6-methyl-2,3-dihydropyridinones. rsc.org These intermediates are versatile precursors for a variety of polyfunctional piperidine-based compounds. rsc.org The stereoselectivity of the VMR is dictated by the chiral amine, which acts as a removable protecting group that guides the facial selectivity of the nucleophilic attack on the imine.

Another strategy employs phenylglycinol-derived lactams. nih.gov In this method, an achiral or racemic δ-oxoacid can be cyclized with (R)-phenylglycinol to stereoselectively produce a chiral non-racemic bicyclic lactam. rsc.org This lactam serves as a chiral template for the introduction of substituents at the 2- and 6-positions of the piperidine ring. The phenylglycinol auxiliary can be subsequently cleaved to afford the desired enantioenriched 2-substituted piperidine. This approach has been successfully applied to the synthesis of various piperidine alkaloids. nih.govrsc.org

Proline-Catalyzed Mannich Reactions and Cyclization

Proline-catalyzed asymmetric Mannich reactions have emerged as a powerful tool for the synthesis of chiral β-amino carbonyl compounds, which are valuable precursors to 2-alkylpiperidines. 20.210.105sci-hub.catillinois.edunih.gov This organocatalytic approach often provides high levels of enantioselectivity and diastereoselectivity under mild reaction conditions. sci-hub.catillinois.edu

The reaction typically involves the condensation of a ketone, an aldehyde, and an amine in the presence of proline as the catalyst. sci-hub.catnih.gov Proline reacts with the ketone to form a chiral enamine intermediate, which then adds to the imine generated in situ from the aldehyde and amine. sci-hub.cat The stereochemical outcome of the reaction is controlled by the chiral environment created by the proline catalyst.

Acetaldehyde has been successfully employed as a nucleophile in proline-catalyzed Mannich reactions with N-tert-butoxycarbonyl (N-Boc)-imines, yielding β-amino aldehydes with very high enantioselectivities. 20.210.105 These products can be further elaborated to access 2-substituted piperidine alkaloids. 20.210.105 The utility of this method lies in its ability to use a simple and inexpensive two-carbon nucleophile to construct complex chiral molecules. 20.210.105

Intramolecular Amidomercuration

Intramolecular amidomercuration is a classic method for the cyclization of unsaturated amines to form heterocyclic compounds, including piperidines. This reaction involves the mercury(II)-mediated addition of an amine or amide nitrogen to a double bond within the same molecule. The resulting organomercury intermediate can then be reductively demercurated, typically with sodium borohydride, to yield the saturated heterocycle.

This methodology has been utilized for the synthesis of trans-2,6-dialkylpiperidines. rsc.org For example, the intramolecular amidomercuration of N-methoxycarbonyl-6-aminohept-1-ene, followed by reaction of the organomercurial with sodium borohydride in the presence of an acceptor molecule like acrylonitrile, can be used to prepare trans-2,6-dialkylpiperidines. rsc.org This approach allows for the stereoselective formation of the trans isomer due to the stereochemistry of the aminomercuration and subsequent radical trapping steps.

Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives

The synthesis of enantioenriched 2-alkyl piperidines is of significant interest due to their prevalence in biologically active compounds. nih.gov One of the most efficient methods to achieve this is through the asymmetric hydrogenation of 2-alkylpyridines or their corresponding pyridinium salts. nih.gov

An iridium-catalyzed enantioselective hydrogenation of 2-alkyl-pyridinium salts using the ligand MeO-BoQPhos has been developed. nih.gov This method provides high levels of enantioselectivity for a range of 2-alkylpiperidines. nih.gov For the synthesis of this compound, an enantiomeric ratio (er) of 88:12 was achieved. nih.gov The reaction proceeds under a hydrogen atmosphere and is tolerant of various functional groups on the pyridine ring and the alkyl substituent. nih.gov

EntrySubstrate (N-Benzyl-2-alkylpyridinium salt)Product (N-Benzyl-2-alkylpiperidine)Enantiomeric Ratio (er)
12-methylpyridinium2-methylpiperidine (B94953)82:18
22-propylpyridiniumThis compound88:12
32-isopropylpyridinium2-isopropylpiperidine91:9
42-cyclopropylpyridinium2-cyclopropylpiperidine92:8
52-phenethylpyridinium2-phenethylpiperidine88:12

Data sourced from a study on Ir-catalyzed enantioselective hydrogenation of 2-alkyl-pyridinium salts. nih.gov

Stereoselective Construction of 2,6-Disubstituted Piperidine Motifs

The stereoselective construction of 2,6-disubstituted piperidines is a key challenge in organic synthesis due to the presence of two stereocenters. rsc.org Various strategies have been developed to control the relative stereochemistry (cis or trans) of the substituents at the C2 and C6 positions. rsc.org

One approach involves the directed functionalization of 1,2-dihydropyridines. nih.gov An amidine auxiliary can be used to direct the diastereoselective addition of a Grignard reagent to the 2-position of an activated pyridinium salt. nih.gov The same amidine group then directs a regioselective metalation at the 6-position, allowing for further functionalization. nih.gov Subsequent reduction of the resulting 2,6-disubstituted dihydropyridine affords the saturated piperidine with high diastereoselectivity. nih.gov

Palladium-catalyzed cyclization reactions have also been employed for the divergent synthesis of both cis- and trans-2,6-disubstituted piperidines from appropriately protected precursors with high selectivity. researchgate.net

Acid-Mediated Cyclization for 2,6-trans-4-Oxopiperidines

Acid-mediated cyclization reactions provide a powerful method for the stereoselective synthesis of piperidine derivatives. A 6-endo-trig cyclization of amine-substituted enones, mediated by an acid, has been developed for the stereoselective synthesis of trans-6-alkyl-2-methyl-4-oxopiperidines. This method yields the trans isomer with high selectivity. The resulting 4-oxopiperidines are versatile intermediates that can be further elaborated into more complex piperidine alkaloids.

Synthesis of Functionalized this compound Derivatives

The synthesis of functionalized this compound derivatives often involves the modification of a pre-existing piperidine ring or the incorporation of functional groups during the ring-forming step.

One strategy is the dearomative functionalization of pyridines. researchgate.net This approach allows for the stepwise introduction of multiple functional groups onto the piperidine ring with control over site-, regio-, and diastereoselectivity. researchgate.net This method can be applied to pyridines bearing a propyl group at the 2-position to generate highly decorated this compound derivatives.

Another approach involves the use of chiral 2-substituted-6-methyl-2,3-dihydropyridinones as versatile intermediates. rsc.org The methyl group at the 6-position can be functionalized through alkylation and acylation reactions, providing access to a variety of chiral multi-substituted piperidine-based compounds. rsc.org Furthermore, selective iodination at the C5 position allows for the installation of additional functional groups. rsc.org

Finally, C-H functionalization reactions catalyzed by rhodium have been used for the site-selective introduction of functional groups onto the piperidine ring. researchgate.net The regioselectivity of the C-H insertion can be controlled by the choice of catalyst and the nature of the protecting group on the piperidine nitrogen. researchgate.net This allows for the targeted functionalization at the C2, C3, or C4 positions of the piperidine ring.

Introduction of Side Chains via Alkylation Reactions

The introduction of alkyl side chains, such as a propyl group, onto a piperidine scaffold is a fundamental strategy for creating a diverse range of derivatives. Alkylation can be directed towards either the nitrogen atom (N-alkylation) or a carbon atom (C-alkylation) of the ring, with the latter requiring more complex regioselective methods.

N-alkylation is a common transformation for secondary amines like piperidine. A straightforward approach involves the reaction of piperidine with an alkyl halide. researchgate.netmt.com To prevent the formation of a quaternary ammonium salt, which can occur with excess alkyl halide, the reaction is often performed with the piperidine in excess or by the slow addition of the alkylating agent. researchgate.net The use of a base, such as potassium carbonate (K2CO3) or N,N-diisopropylethylamine (DIPEA), is often employed to neutralize the hydrohalic acid formed during the reaction, driving it to completion. researchgate.net

Regioselective C-alkylation of the piperidine ring is more challenging. One effective method achieves alkylation at the 3-position by first converting piperidine to N-chloropiperidine, which is then dehydrohalogenated to form the enamine intermediate, Δ¹-piperideine. odu.edu This intermediate can be treated with a strong base like ethylmagnesium bromide or lithium diisopropylamide to generate an enamide anion. odu.edu This nucleophilic anion then reacts with an alkyl halide, such as propyl iodide, to introduce the alkyl group at the 3-position. odu.edu Subsequent reduction of the resulting 3-alkyl-Δ²-piperideine yields the 3-alkylpiperidine. odu.edu

An alternative strategy that yields 2-substituted piperidines involves the asymmetric hydrogenation of corresponding substituted pyridinium salts. This method establishes the desired alkyl substituent on the aromatic precursor before the ring is saturated. For instance, N-benzyl-2-propylpyridinium salt can be hydrogenated using an Iridium-based catalyst system, such as one with the MeO-BoQPhos ligand, to produce N-benzyl-2-propylpiperidine with a high degree of enantioselectivity. nih.gov This approach is versatile and tolerates a variety of alkyl groups. nih.gov

Table 1. Enantioselective Hydrogenation of 2-Alkyl-N-benzylpyridinium Salts nih.gov
Substituent (R)ProductEnantiomeric Ratio (er)
MethylN-benzyl-2-methylpiperidine82:18
PropylN-benzyl-2-propylpiperidine88:12
IsopropylN-benzyl-2-isopropylpiperidine91:9
CyclopropylN-benzyl-2-cyclopropylpiperidine92:8
PhenethylN-benzyl-2-phenethylpiperidine88:12

Cyclization Reactions for Piperidine Ring Formation

Constructing the piperidine ring from acyclic precursors via cyclization is a powerful and widely utilized synthetic approach. These methods involve forming one or more carbon-nitrogen or carbon-carbon bonds to close the six-membered ring and offer pathways to complex piperidine derivatives.

A variety of cyclization strategies have been developed, each with distinct mechanisms and applications:

Reductive Amination and Ring Expansion: This method can be used to synthesize piperidine scaffolds from substituted cyclopentenes. The process begins with an oxidative cleavage of the cyclopentene's double bond to create a reactive diformyl intermediate. nih.gov This intermediate then undergoes a ring-closing step through double reductive amination with a primary amine, which facilitates the formation and expansion of the ring to yield the piperidine heterocycle. nih.gov

Radical-Mediated Amine Cyclization: An intramolecular radical cyclization of linear amino-aldehydes can be achieved using a cobalt(II) catalyst. nih.gov This reaction proceeds in good yields and is effective for producing various piperidines. nih.gov The mechanism involves the formation of a radical intermediate that subsequently attacks the aldehyde to close the ring.

Reductive Hydroamination/Cyclization Cascade: This strategy involves an intramolecular 6-endo-dig reductive hydroamination/cyclization of alkynes. nih.gov The reaction is acid-mediated, where the alkyne is functionalized to form an enamine, which generates an iminium ion. nih.gov Subsequent reduction of this intermediate leads to the formation of the piperidine ring. nih.gov

Electroreductive Cyclization: A modern approach utilizes an electroreductive cyclization of an imine with a terminal dihaloalkane in a flow microreactor. beilstein-journals.org In this process, the imine is reduced at the cathode to produce a stable radical anion, which then performs a nucleophilic attack on the dihaloalkane. beilstein-journals.org A further one-electron reduction is followed by an intramolecular cyclization to yield the piperidine derivative. beilstein-journals.org This method has been shown to be more efficient in a microreactor compared to conventional batch reactions. beilstein-journals.org

Table 2. Overview of Cyclization Methodologies for Piperidine Synthesis
MethodologyKey PrecursorsKey Reagents/ConditionsReference
Reductive Amination/Ring ExpansionSubstituted cyclopentenesOxidative cleavage (e.g., OsO₄/NMO, NaIO₄); Primary amine; NaBH₃CN nih.gov
Radical-Mediated CyclizationLinear amino-aldehydesCobalt(II) catalyst nih.gov
Reductive Hydroamination/CyclizationAlkynes with an amino groupAcid-mediated nih.gov
Electroreductive CyclizationImine and terminal dihaloalkanesElectrochemical flow microreactor; Base (e.g., DBU) beilstein-journals.org

Synthesis of Silsesquioxane-Bearing Piperidine Derivatives

Polyhedral Oligomeric Silsesquioxanes (POSS), often described by the formula (RSiO1.5)n, are unique nano-sized hybrid molecules with an inorganic silica-like core and an outer layer of organic substituents (R groups). The synthesis of silsesquioxane-bearing piperidine derivatives involves the covalent attachment of a piperidine moiety to this silsesquioxane cage, creating advanced organic-inorganic hybrid materials.

The synthetic approach typically relies on the functionalization of either the POSS cage or the piperidine ring with a reactive group that can facilitate their linkage.

One primary method is the hydrolytic condensation of a functionalized silane. For instance, an incompletely condensed POSS cage, such as a trisilanol derivative (e.g., hepta(isobutyl)trisilanol silsesquioxane), can be reacted with a chlorosilane that already bears a piperidine ring or a precursor group. This condensation reaction forms stable Si-O-Si bonds, effectively tethering the piperidine-containing fragment to the silsesquioxane core.

Alternatively, a fully condensed POSS cage bearing reactive functional groups can be used as a scaffold. For example, a POSS derivative with multiple vinyl groups can undergo a hydroamination reaction with a piperidine. This reaction, often catalyzed by a transition metal, adds the N-H bond of the piperidine across the vinyl group's C=C double bond. Another pathway is the hydrosilylation of a diene with a silsesquioxane bearing Si-H reactive moieties, followed by chemical modification to introduce the piperidine ring. nih.gov

The choice of synthetic route allows for precise control over the final structure, enabling the preparation of materials where the piperidine moiety is linked to the silsesquioxane core via different types of spacers and functionalities.

Table 3. Potential Strategies for Synthesizing Silsesquioxane-Piperidine Hybrids
StrategyPOSS PrecursorPiperidine PrecursorReaction Type
CondensationIncompletely condensed POSS-TrisilanolPiperidine-functionalized chlorosilaneSi-O-Si bond formation
HydroaminationPOSS with alkenyl groups (e.g., vinyl-POSS)PiperidineC-N bond formation
Click Chemistry (e.g., Thiol-ene)POSS with alkenyl groupsPiperidine with a thiol groupThioether linkage
AmidationPOSS with a carboxylic acid groupAmino-functionalized piperidineAmide bond formation

Chemical Reactivity and Transformations of 2 Propylpiperidine

Reactions of the Piperidine (B6355638) Nitrogen Atom

The nitrogen atom is the primary center of reactivity in 2-propylpiperidine for polar reactions, readily participating in oxidation, substitution, acylation, and alkylation processes.

The nitrogen atom of a piperidine ring can be oxidized to form an N-oxide, a compound where the nitrogen is bonded to an oxygen atom. This transformation typically requires the piperidine to be a tertiary amine. Therefore, this compound, a secondary amine, would first be converted to a tertiary amine (e.g., N-alkyl-2-propylpiperidine) before oxidation.

Common oxidizing agents for this process include hydrogen peroxide (H₂O₂), peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), and Caro's acid (peroxymonosulfuric acid). arkat-usa.org The reaction involves the nucleophilic attack of the nitrogen atom on the electrophilic oxygen of the oxidizing agent. The resulting N-oxides are zwitterionic, polar molecules and are often found as metabolites of tertiary amine drugs. google.comnih.gov The N-O moiety in N-oxides is a unique functional group that can act as an electron donor. arkat-usa.org

Table 1: Common Reagents for N-Oxidation

Oxidizing Agent Typical Conditions
Hydrogen Peroxide (H₂O₂) / Acetic Acid Heating
meta-Chloroperoxybenzoic acid (m-CPBA) Room temperature, in aprotic solvent

Piperidine N-oxides can be readily reduced back to their corresponding tertiary amines. google.com This deoxygenation reaction is a common transformation in organic synthesis. A variety of reducing agents can accomplish this, with one mild and efficient method being the use of ammonium formate in the presence of a palladium on carbon (Pd/C) catalyst. organic-chemistry.orgorganic-chemistry.org This procedure is noted for its simplicity, high yields, and avoidance of harsh reagents or strong acids. organic-chemistry.orgorganic-chemistry.org This reductive conversion is significant in metabolic studies, as N-oxidation is often a pathway for drug deactivation, and in vivo reduction can regenerate the active tertiary amine. google.com

The nitrogen atom in this compound possesses a lone pair of electrons, making it an effective nucleophile. As such, it can participate in nucleophilic substitution reactions, typically following an SN2 mechanism. In these reactions, the amine attacks an electrophilic carbon atom, displacing a leaving group. Common substrates for this reaction are alkyl halides. fiveable.meucalgary.ca

The reaction between a secondary amine like this compound and an alkyl halide (e.g., methyl iodide) would yield a tertiary ammonium salt, which is then deprotonated by another amine molecule to give the neutral tertiary amine product. ucalgary.ca It is important to note that nucleophiles such as sodium azide (NaN₃) and potassium cyanide (KCN) would not react with the piperidine nitrogen itself but would compete with it in attacking a separate electrophilic substrate.

Alkylation: The nitrogen atom of this compound can be alkylated by reaction with alkyl halides. This reaction proceeds via a nucleophilic substitution (SN2) mechanism. fiveable.meucalgary.ca As a secondary amine, the initial product of alkylation is a tertiary amine. However, the resulting tertiary amine is also nucleophilic and can react further with the alkyl halide to form a quaternary ammonium salt. fiveable.memasterorganicchemistry.comwikipedia.org This can lead to a mixture of products, making selective mono-alkylation challenging. ucalgary.cawikipedia.org To achieve complete alkylation to the quaternary salt, an excess of the alkylating agent is often used. dtic.mil

Acylation: Secondary amines like this compound react readily with acylating agents such as acyl chlorides or acid anhydrides to form N,N-disubstituted amides. fiveable.me This reaction is a nucleophilic acyl substitution, where the piperidine nitrogen attacks the carbonyl carbon of the acylating agent. fiveable.me Unlike alkylation, acylation does not proceed further, as the resulting amide is significantly less nucleophilic than the starting amine, preventing overacylation. This method is a reliable way to introduce an acyl group onto the piperidine nitrogen. researchgate.net

Table 2: Alkylation and Acylation of this compound

Reaction Reagent Product Type
Alkylation Alkyl Halide (e.g., CH₃I) Tertiary Amine / Quaternary Ammonium Salt
Acylation Acyl Chloride (e.g., CH₃COCl) N-Acylpiperidine (Amide)

| Acylation | Acid Anhydride (e.g., (CH₃CO)₂O) | N-Acylpiperidine (Amide) |

Radical-Mediated Reactions

Beyond its polar reactivity, this compound and its derivatives can undergo transformations involving radical intermediates, most notably in intramolecular cyclization reactions.

The Hofmann–Löffler–Freytag reaction is a classic organic reaction that uses a radical-mediated rearrangement to synthesize pyrrolidines or piperidines. wikipedia.orgambeed.com Historically, this reaction was first discovered by August Wilhelm von Hofmann when he treated N-bromo-2-propylpiperidine with hot sulfuric acid, which resulted in the formation of a tertiary amine later identified as octahydroindolizine. acs.orgwikiwand.com

The generally accepted mechanism for this reaction proceeds through the following steps: wikipedia.orgacs.org

N-Halogenation: The secondary amine, this compound, is first converted to its N-haloamine derivative (e.g., N-chloro- or N-bromo-2-propylpiperidine).

Protonation: In the presence of a strong acid (e.g., H₂SO₄), the N-haloamine is protonated to form an N-halogenated ammonium salt. wikipedia.org

Homolytic Cleavage: Under the influence of heat or light, the nitrogen-halogen bond undergoes homolytic cleavage, generating a nitrogen-centered radical cation. wikipedia.orgacs.org

Intramolecular Hydrogen Abstraction: The highly reactive nitrogen radical abstracts a hydrogen atom from a sterically accessible position on one of the alkyl chains. This is typically a 1,5-hydrogen shift, where the radical abstracts a hydrogen from the δ-carbon (the fourth carbon from the nitrogen), proceeding through a stable six-membered ring transition state. In the case of N-halo-2-propylpiperidine, this would involve abstraction from the propyl chain.

Halogen Transfer: The resulting carbon-centered radical then abstracts the halogen atom from another N-haloammonium molecule, propagating the radical chain and forming a δ-haloalkylammonium ion. acs.org

Cyclization: Finally, upon treatment with a base, the halogenated intermediate undergoes an intramolecular nucleophilic substitution (SN2) reaction. The nitrogen atom acts as the nucleophile, attacking the carbon bearing the halogen and displacing it to form the final cyclized product, a tertiary amine (in this case, octahydroindolizine). acs.org

C-H Amination Reactions

The carbon-centered radical generated via the intramolecular 1,5-HAT process is a key intermediate for C-H amination. This radical can be trapped in various ways to form new bonds. A common subsequent step is a cyclization reaction where the carbon radical attacks the nitrogen atom, often after trapping a halogen atom from a suitable source to form a new C-N bond, leading to the construction of bicyclic N-heterocycles. researchgate.net This powerful strategy allows for the rapid construction of complex molecular scaffolds like pyrrolidines and other N-heterocycles from simple acyclic or monocyclic precursors. nih.govresearchgate.net This transformation showcases the synthetic utility of harnessing the reactivity of nitrogen-centered radicals for intramolecular C-H functionalization. researchgate.net

Ring Transformations and Derivatization

The synthesis of the this compound core and its subsequent modification are crucial aspects of its chemistry, enabling access to a wide range of analogues and complex natural products.

Cyclization of Precursors to Piperidine Ring Structures

The construction of the piperidine ring itself can be achieved through various cyclization strategies. These methods typically involve forming the six-membered ring from a linear precursor containing the necessary carbon and nitrogen atoms.

One notable method is the Mitsunobu cyclization of 1,5-aminoalcohols. This intramolecular reaction proceeds via the activation of the alcohol with reagents like triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD), followed by nucleophilic attack by the nitrogen atom to close the ring.

Another powerful approach is the reductive amination of iminium intermediates . In this strategy, a 1,5-aminocarbonyl compound is used as the precursor. An intramolecular reaction forms a cyclic iminium ion, which is then reduced in situ by a reducing agent such as sodium borohydride (NaBH₄) to yield the final piperidine ring.

Table 2: Selected Cyclization Methods for Piperidine Synthesis

Method Precursor Key Reagents/Steps Reference
Mitsunobu Cyclization 1,5-Aminoalcohols PPh₃, DIAD
Reductive Amination 1,5-Aminocarbonyl compounds In situ iminium ion formation, NaBH₄ reduction

Synthesis of Substituted Piperidine Derivatives

The synthesis of piperidines with various substitution patterns is a major focus of modern organic chemistry. nih.gov Numerous methods have been developed to create these valuable structures.

A common strategy involves the catalytic hydrogenation of substituted pyridine precursors . Transition metals such as ruthenium, cobalt, iridium, and nickel are effective catalysts for this transformation, often allowing for high stereoselectivity. nih.gov

Palladium-catalyzed reactions have also proven effective. For example, a Pd(II)-catalyzed 1,3-chirality transfer reaction has been developed for the preparation of 2- and 2,6-substituted piperidines, a method successfully applied to the synthesis of (S)-(+)-coniine. ajchem-a.com Furthermore, chiral 2-substituted-6-methyl 2,3-dihydropyridinones have been used as versatile intermediates. The methyl group on these structures can be functionalized through alkylation or acylation, providing an entry point to a variety of multi-substituted piperidine compounds. rsc.org

Derivatization for Complex Molecular Scaffolds

This compound, also known as coniine, serves as a versatile chiral building block in the synthesis of more complex molecular scaffolds, particularly in the realm of alkaloid chemistry. Its inherent piperidine structure, substituted at the 2-position with a propyl group, provides a foundational framework that can be elaborated upon through various chemical transformations. Researchers have successfully utilized this compound to construct intricate polycyclic systems, including quinolizidine and indolizidine alkaloids, which are classes of natural products with significant biological activities.

The derivatization of this compound typically involves initial functionalization at the nitrogen atom, followed by reactions that build upon the piperidine ring or the propyl side chain. These strategies allow for the diastereoselective construction of new stereocenters and the formation of fused or bridged ring systems.

One key strategy in the derivatization of this compound involves its N-functionalization to introduce reactive handles for subsequent cyclization reactions. This approach is central to the biomimetic synthesis of various alkaloids, where piperidine intermediates are common. For instance, the synthesis of quinolizidine alkaloids often proceeds through intermediates derived from the cyclization of piperidine precursors. The biosynthesis of these alkaloids involves the decarboxylation of lysine (B10760008) to form cadaverine (B124047), which then cyclizes to a piperideine Schiff base, a structural relative of this compound.

A notable application of this compound as a scaffold is in the synthesis of lupinine and its derivatives. Lupinine is a quinolizidine alkaloid that can be conceptualized as a more complex structure derived from a 2-substituted piperidine framework. Synthetic strategies towards lupinine and its diastereomer, isolupinine, often involve the construction of the quinolizidine core from piperidine-based precursors.

For example, the chemical modification of the lupinine molecule, which itself contains a piperidine ring as part of its quinolizidine structure, has been explored to create novel derivatives with potential biological activities. This involves converting the primary alcohol in lupinine into a good leaving group, such as a mesylate, followed by nucleophilic substitution to introduce new functional groups.

A general method for assembling multi-substituted chiral piperidines, inspired by the biosynthesis of piperidine natural products, highlights the importance of Δ¹-piperideine as a key intermediate. This intermediate is a precursor to a variety of piperidine-based alkaloids. Synthetic methodologies that mimic this biosynthetic pathway often employ vinylogous Mannich-type reactions to create versatile dihydropyridinone intermediates, which can be further elaborated into complex piperidine and quinolizidine structures.

The following table summarizes a representative transformation in the derivatization of a lupinine scaffold, which is structurally related to this compound, to introduce a triazole moiety.

StepReactant(s)Reagent(s) and ConditionsProductYield (%)
1LupinineMethanesulfonyl chloride, Triethylamine, CH₂Cl₂(1R,9aR)-Octahydro-1H-quinolizine-1-yl)methyl methanesulfonate93
2Mesylated LupinineSodium azide, DMF, 70°C1-(Azidomethyl)octahydro-1H-quinolizine61

This two-step sequence demonstrates the conversion of the hydroxymethyl group of lupinine into an azide, which can then undergo cycloaddition reactions to form more complex heterocyclic systems. nih.gov

Further research into the derivatization of this compound and related structures continues to provide new avenues for the synthesis of novel and biologically active complex molecules. The strategic functionalization of this simple alkaloid opens the door to a wide range of molecular scaffolds with potential applications in medicinal chemistry and drug discovery.

Stereochemistry and Conformational Analysis of 2 Propylpiperidine

Conformational Preferences of the Piperidine (B6355638) Ring

The piperidine ring, as a six-membered heterocycle, predominantly adopts the chair conformation due to its lower energy state compared to other possible conformers. wikipedia.org

In the chair conformation, substituents on the ring can occupy either equatorial or axial positions. For monosubstituted cyclohexanes, the equatorial conformation is generally favored due to reduced steric interactions (1,3-diaxial interactions) compared to the axial conformation. This principle also largely applies to substituted piperidines. However, the presence of the nitrogen atom and its lone pair of electrons can influence these preferences.

For piperidine itself, the conformation with the N-H bond in the equatorial position is found to be more stable than the axial N-H conformation in the gas phase, with an estimated energy difference of about 0.72 kcal/mol. wikipedia.org In nonpolar solvents, this preference remains, although the energy difference may be smaller (0.2-0.6 kcal/mol), while in polar solvents, the axial conformer might become more stable. wikipedia.org

When a substituent is present on a carbon atom of the piperidine ring, its conformational preference (equatorial vs. axial) is influenced by steric effects and electronic interactions. For 2-substituted piperidines like 2-propylpiperidine, the propyl group at the C-2 position can be in either an equatorial or axial orientation relative to the piperidine ring.

While the chair conformation is typically the most stable, other conformations, such as the boat and twist-boat forms, can exist and may play a role in the conformational equilibrium, particularly in highly substituted or constrained piperidine rings. osti.govresearchgate.netnih.gov For instance, studies on certain substituted piperidin-4-ones and N-acylpiperidines have indicated the presence of boat or twist-boat conformations. researchgate.netsibran.ruresearchgate.netresearchgate.net The transition from a chair to a boat or twist-boat conformation can be influenced by steric crowding and the nature of substituents. asianpubs.org For N-acylpiperidines with a 2-substituent, the twist-boat conformation has been found to be around 1.5 kcal/mol less favorable than the chair conformation. nih.gov

Influence of Substituents on Ring Conformation

Substituents on the piperidine ring, such as the propyl group at C-2 in this compound and any potential N-substituents, significantly impact the conformational equilibrium and flexibility of the ring.

The propyl group at the C-2 position of piperidine exerts steric effects that influence its preferred orientation. Similar to alkyl substituents on cyclohexane (B81311) rings, a larger alkyl group generally prefers the equatorial position to minimize unfavorable 1,3-diaxial interactions with hydrogen atoms on the same side of the ring. In this compound, the propyl group will likely favor the equatorial position in the chair conformation to reduce steric strain with the axial hydrogens at the C-4 and C-6 positions.

Studies on other 2-alkylpiperidines, such as 2-methylpiperidine (B94953), show a preference for the equatorial orientation of the alkyl group. acs.org The steric bulk of the propyl group in this compound would further enhance this preference for the equatorial position. However, the specific conformational equilibrium can also be influenced by solvent effects and temperature.

The presence and nature of substituents on the nitrogen atom of the piperidine ring can significantly alter the conformational landscape and flexibility. sibran.ruresearchgate.netcdnsciencepub.comclockss.org N-substituents can influence the nitrogen inversion process, which interconverts the two chair conformers (one with the N-substituent axial and the other with it equatorial). wikipedia.org

For N-alkylpiperidines, the equatorial conformation of the N-alkyl group is generally preferred. osti.govresearchgate.net For example, in N-methylpiperidine, the equatorial conformation is preferred by a larger margin (3.16 kcal/mol) than the methyl group in methylcyclohexane (B89554) (1.74 kcal/mol). wikipedia.org However, substituents that can engage in conjugation with the nitrogen lone pair, such as phenyl or acyl groups, can lead to a preference for the axial orientation of the 2-substituent due to pseudoallylic strain. nih.govacs.org

In the case of this compound with no substituent on the nitrogen (N-H), the conformational preference of the N-H bond (axial vs. equatorial) also plays a role and can interact with the conformational preference of the 2-propyl group.

Spectroscopic and Diffraction Techniques for Conformational Studies

Various spectroscopic and diffraction techniques are employed to experimentally determine the preferred conformations and study the conformational dynamics of piperidine derivatives, including this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is a powerful tool for conformational analysis. asianpubs.orgd-nb.infoias.ac.in Analysis of coupling constants between protons can provide information about the dihedral angles and thus the relative orientation of substituents (axial or equatorial). asianpubs.orgscielo.org.co Dynamic NMR can be used to study the kinetics and thermodynamics of conformational interconversion processes, such as ring inversion and nitrogen inversion. clockss.org

Infrared (IR) spectroscopy can also provide insights into conformational preferences, particularly for studying the orientation of N-H bonds in the gas phase. rsc.org

Diffraction techniques, such as X-ray crystallography and gas-phase electron diffraction (GED), provide direct information about the molecular structure and conformation in the solid state and gas phase, respectively. osti.govresearchgate.netsibran.ruscielo.org.coiucr.org X-ray crystallography can reveal the preferred conformation of the piperidine ring and the orientation of substituents in crystal structures. researchgate.netsibran.ruscielo.org.co Gas-phase electron diffraction, often combined with quantum chemical calculations, can determine the relative populations of different conformers in the gas phase. osti.govbrown.edu

Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are widely used in conjunction with experimental techniques to explore the potential energy surface, calculate the relative energies of different conformers, and determine the energy barriers for conformational interconversion. osti.govnih.govresearchgate.netnih.govrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for investigating the solution-state conformation and stereochemistry of molecules. It provides detailed information about the local electronic environment of atomic nuclei, which is sensitive to molecular geometry and dynamics. For substituted piperidines, 1H and 13C NMR spectroscopy can help determine the preferred orientation of substituents on the ring by analyzing chemical shifts and coupling constants.

Studies on piperidine derivatives have shown that the chemical shifts of ring carbons and protons are influenced by the nature and position of substituents, including those on the nitrogen atom and the ring carbons semanticscholar.orgresearchgate.net. For instance, the chemical shifts of C-2 and C-6 carbons in N-alkylpiperidines are affected by the bulkiness of the N-alkyl group researchgate.net. Analysis of coupling constants, particularly vicinal coupling constants (³J), can provide insights into the dihedral angles between coupled nuclei, which in turn helps in determining the relative stereochemistry and conformational preferences of the ring and its substituents nih.gov.

While specific detailed NMR data focusing solely on the conformational analysis of this compound itself were not extensively found in the immediate search results, general principles from studies on other substituted piperidines apply. For example, studies on methyl-substituted piperidines have utilized NMR to analyze diastereomer ratios and the preferred orientation of methyl groups cdnsciencepub.comcdnsciencepub.com. The observation of distinct signals for axial and equatorial protons or methyl groups in low-temperature NMR experiments can indicate slow interconversion between conformers on the NMR timescale cdnsciencepub.com.

The piperidine ring typically favors a chair conformation, and the equilibrium between different chair conformers is influenced by steric and electronic effects of the substituents. For this compound, the propyl group at the C-2 position can be either in an axial or equatorial orientation. The equatorial conformer is generally expected to be more stable due to reduced steric interactions between the propyl group and the axial hydrogens on the ring. NMR would be instrumental in experimentally determining the ratio of these conformers in solution and the energy difference between them.

X-ray Crystallography

X-ray crystallography provides a direct method for determining the solid-state structure of a molecule, including its precise bond lengths, bond angles, and conformation. This technique is particularly useful for confirming the relative and, in some cases, absolute stereochemistry of chiral molecules.

For piperidine derivatives, X-ray crystallography has been used to confirm the chair conformation of the piperidine ring and the relative stereochemistry of substituents oiccpress.comacs.orgnih.govwhiterose.ac.uk. For example, X-ray analysis has confirmed the cis stereochemistry and chair conformation of certain substituted piperidines acs.org. Studies on N-substituted piperidines have also utilized X-ray crystallography to understand the preferred orientation of substituents on the nitrogen atom and its influence on the ring conformation cdnsciencepub.com.

While a specific crystal structure of this compound was not located in the search results, X-ray crystallography studies on related piperidine compounds provide a strong basis for understanding how this technique would be applied to this compound. It would reveal the preferred conformation of the piperidine ring in the solid state and the specific orientation (axial or equatorial) of the propyl substituent in the crystal lattice. This solid-state conformation can then be compared to the conformational preferences observed in solution by NMR spectroscopy and in the gas phase by techniques like VUV-MATI.

Vacuum Ultraviolet Mass-Analyzed Threshold Ionization (VUV-MATI) Spectroscopy

Vacuum Ultraviolet Mass-Analyzed Threshold Ionization (VUV-MATI) spectroscopy is a high-resolution spectroscopic technique used to study the vibronic energy levels of molecular cations and to determine accurate adiabatic ionization energies. This technique can provide insights into the conformational preferences of molecules in the gas phase and how the ionization process affects their structure.

VUV-MATI spectroscopy involves exciting a molecule to a high-lying Rydberg state close to the ionization threshold, followed by pulsed field ionization. The resulting ions are mass-analyzed, allowing for conformer-specific spectroscopic studies. By analyzing the vibrational structure in the MATI spectra, information about the geometry and vibrational modes of the molecular cation in its ground electronic state can be obtained rsc.orgrsc.orgkuleuven.bemdpi.com.

Studies using VUV-MATI spectroscopy on other molecules, such as isobutanal and pivaldehyde, have demonstrated its capability to distinguish between different conformers and to determine their adiabatic ionization energies kuleuven.bemdpi.com. The technique can reveal how the removal of an electron affects the molecular structure and vibrational frequencies, providing a detailed picture of the conformational landscape of both the neutral molecule and its corresponding cation in the gas phase.

While no specific VUV-MATI spectroscopic studies on this compound were found, the application of this technique to this compound would involve generating a beam of neutral this compound molecules, likely cooled in a supersonic expansion to simplify the spectrum by populating primarily the lowest-energy conformers. The VUV light would then ionize the molecules, and the resulting ions would be detected as a function of the VUV photon energy. Analysis of the MATI spectrum would provide information about the adiabatic ionization energy of each observed conformer and the vibrational modes of the this compound cation. This would offer valuable data on the relative stabilities of different conformers in the gas phase and the structural changes that occur upon ionization.

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

DFT calculations are widely used to investigate the electronic structure, stability, and reactivity of molecules. For 2-propylpiperidine and related piperidine (B6355638) systems, DFT has been applied to explore conformational preferences, elucidate reaction mechanisms, and identify transient species like radicals.

Prediction of Conformational Stability and Structures

Studies on piperidine derivatives have shown that DFT can predict the preferential orientation of substituents on the piperidine ring researchgate.netresearchgate.netd-nb.info. For instance, the conformational behavior of fluorinated piperidines has been analyzed using DFT, revealing the interplay of electrostatic interactions, hyperconjugation, and steric factors in determining conformational preferences d-nb.info. While the specific conformational analysis of this compound using DFT was not extensively detailed in the search results, related studies on 2-alkylpiperidines indicate that the alkyl group at the 2-position can influence the preferred conformation of the piperidine ring clockss.org. Factors such as A1,3-strain can favor an axial orientation for alkyl groups in certain N-protected 2-alkylpiperidines clockss.org.

DFT calculations involve optimizing the geometry of different possible conformers to find their minimum energy structures. The relative energies of these optimized structures then indicate their relative stabilities. For example, in the conformational analysis of other cyclic systems, DFT has been used to identify low-energy conformers and their characteristics rsc.org.

Mechanistic Elucidation of Reactions

DFT calculations are powerful in detailing the step-by-step process of chemical reactions involving this compound or its derivatives. By locating transition states and intermediates on the potential energy surface, DFT helps to understand how reactions proceed and why certain products are favored.

For piperidine derivatives, DFT studies have been used to investigate reaction mechanisms such as cycloaddition reactions and asymmetric hydrogenation rsc.orgnih.gov. These studies involve analyzing the energy profiles of proposed reaction pathways, including the identification of transition states and the calculation of activation energies.

Transition states represent the highest energy points along a reaction pathway, connecting reactants to products or intermediates. Identifying and characterizing transition states using DFT provides critical information about the energy barrier of a reaction step and the molecular rearrangements that occur during the transformation acs.org.

In the context of reactions involving piperidine rings, DFT transition state analysis has been used to understand the stereoselectivity and regioselectivity of reactions rsc.orgnih.gov. For example, in cycloaddition reactions, DFT studies have predicted different closely lying transition states that lead to various regio- and stereoisomers rsc.org. Transition state analysis is also crucial in understanding radical-mediated reactions, such as the Hofmann–Löffler–Freytag (HLF) reaction, which can involve N-haloalkylamines like N-bromo-2-propylpiperidine acs.orgirb.hr. DFT calculations have been used to identify the transition states involved in hydrogen atom transfer (HAT) and halogen atom transfer (XAT) steps in such reactions acs.org.

DFT calculations have been employed to calculate key thermodynamic parameters, such as Gibbs free energy and activation energy, to assess the feasibility and efficiency of reactions involving piperidine researchgate.net. In the study of the HLF reaction, DFT calculations were used to determine the transition state barriers for different radical rearrangement pathways, providing insights into the regioselectivity of the reaction acs.org. These calculations can challenge previous assumptions about the rate-limiting steps in complex reaction sequences acs.org.

Radical Intermediate Identification

Radical intermediates are species with unpaired electrons that can be involved in reaction mechanisms, particularly in transformations like the HLF reaction. DFT calculations, often combined with experimental techniques like Electron Paramagnetic Resonance (EPR) spectroscopy, can help identify the structure and characteristics of these transient radical species acs.orgacs.org.

In the study of the HLF reaction involving N-bromo-2-propylpiperidine, DFT calculations were used to support the identification of N-centered and C-centered radical intermediates through comparison of calculated and experimental EPR parameters acs.orgacs.org. This integrated approach allows for a more complete understanding of the radical chain mechanism acs.org.

Molecular Docking and Simulation Studies

Molecular docking and simulation studies are computational techniques used to predict how a molecule, such as this compound or a derivative, might interact with a biological target, such as a protein or DNA ontosight.aimdpi.com. These methods are valuable in the early stages of drug discovery and understanding molecular recognition.

While direct molecular docking and simulation studies specifically on this compound were not prominently featured in the search results, studies on related piperidine-containing compounds highlight the application of these techniques. Molecular docking is used to predict the preferred binding orientation (pose) of a ligand within the binding site of a target molecule and to estimate the binding affinity ontosight.airesearchgate.net. Molecular dynamics simulations can further assess the stability of the ligand-target complex over time and provide information about the dynamic behavior of the interaction researchgate.netnih.govcresset-group.com.

For instance, molecular docking and simulation studies have been conducted on piperidine derivatives to evaluate their binding affinity to targets like SARS-CoV-2 main protease, DNA gyrase, and aminergic GPCRs rsc.orgresearchgate.netnih.govmdpi.com. These studies often involve preparing the ligand and target structures, performing docking calculations to find potential binding poses, and then running molecular dynamics simulations to refine the binding poses and estimate binding free energies researchgate.netnih.govcresset-group.com.

Ligand-Receptor Interaction Modeling

Molecular modeling techniques, such as docking and molecular dynamics simulations, have been employed to study the interactions of piperidine-containing compounds with various biological targets. While direct computational studies focusing solely on this compound's interaction with a wide range of receptors are limited in the provided search results, studies on related piperidine derivatives offer relevant insights into potential binding modes and key interactions.

For instance, computational studies have investigated piperidine/piperazine-based compounds as ligands for sigma receptors (S1R and S2R). Molecular docking and molecular dynamics simulations were used to analyze the binding modes and identify crucial amino acid residues involved in interactions. nih.govnih.gov These studies revealed that piperidine derivatives in their protonated form can be involved in essential salt bridge interactions, such as with Glu172 in the σ1R binding pocket, which is considered important for high biological activity. wikipedia.orgnih.gov

Another study involving a multi-target ligand with a propylpiperidine-4-carboxamide core (D2AAK4) explored its interaction with aminergic G protein-coupled receptors (GPCRs) through molecular modeling. uni.lu The study utilized the Standard Precision (SP) approach of Glide for molecular docking to receptor models. uni.lu Analysis of the docking poses indicated that the protonatable nitrogen atom of the ligand interacts with the conserved Asp 3.32 residue of the receptors, forming an electrostatic interaction. uni.lu Other identified residues involved in interactions included Phe 6.51, Phe 6.52, and His 6.55, consistent with findings for other atypical antipsychotics. uni.lu

Pridopidine (B1678097), a 1-propylpiperidine (B1614701) derivative, has been investigated computationally and in vitro for its interaction with dopamine (B1211576) D2 receptors. Studies have shown that pridopidine binds competitively to D2 receptors with low affinity (Ki = 7.5 µM) and exhibits a rapid rate of dissociation. While primarily recognized for its high affinity towards the Sigma-1 Receptor (S1R), where it acts as a potent agonist, its interaction profile with dopamine receptors has also been characterized.

The stereochemical interaction between the enantiomers of coniine (this compound) and the ligand binding site of the nicotinic acetylcholine (B1216132) receptor (nAChR) has been proposed as a likely factor contributing to the observed differences in their potency and lethality. Chiral recognition by receptors is attributed to asymmetric interactions involving weak molecular forces between the receptor and the ligand.

Computational docking studies have also been applied to investigate the binding activity of various small molecules, including those with piperidine structures, to disease targets. For example, molecular docking using AutoDock Vina has been performed to assess the binding energy and activity of ligands to target proteins related to ischemic stroke recovery. Lower binding energy generally indicates more stable binding and stronger binding activity between the ligand and the receptor.

Data from computational and in vitro studies on the binding affinities of some piperidine derivatives to different receptors are summarized in the table below:

CompoundReceptor TypeBinding Affinity (Ki)PubChem CIDSource
PridopidineDopamine D27.5 µM9795739
PridopidineSigma-1 ReceptorHigh nanomolar9795739
Compound 1 (a piperidine/piperazine)Sigma-1 Receptor3.2 nMNot found nih.govnih.gov
Compound 3 (a piperidine/piperazine)Sigma-1 Receptor8.9 nMNot found nih.gov
Compound 12 (a 4-pyridylpiperidine)Sigma-1 Receptor4.5 nMNot found wikipedia.org
Compound 12 (a 4-pyridylpiperidine)Histamine H3RHigh selectivityNot found wikipedia.orgnih.gov
Coniine ((+)- and (-)- enantiomers)Fetal muscle-type nAChRMicromolar range (IC50)9985
D2AAK4 (Propylpiperidine-4-carboxamide)Aminergic GPCRsNot specified (docking)Not found uni.lu

Analysis of Stereochemical Induction Mechanisms

The synthesis of enantiomerically pure piperidines, including this compound (coniine), often involves strategies to control the stereochemical outcome. Computational and theoretical analyses contribute to understanding the mechanisms of asymmetric induction in these synthetic routes.

Stereoselective Mannich reactions are frequently utilized in the synthesis of piperidine alkaloids. Methods for inducing stereoselectivity in these reactions can be broadly categorized into internal asymmetric induction (chiral pool approach), relayed asymmetric induction (chiral auxiliary approach), and external asymmetric induction (asymmetric catalysis). Theoretical analysis of the reaction mechanisms and transition states is crucial for rationalizing the stereochemical outcome in each of these approaches.

In the chiral pool approach, an existing stereogenic center within the reactant influences the formation of new stereocenters by favoring specific transition states. Relayed asymmetric induction involves the temporary incorporation of a chiral auxiliary that directs the stereochemical course of the reaction, followed by its removal. Asymmetric catalysis, an external induction method, employs chiral catalysts or ligands to introduce asymmetry during the transition state. Computational studies can help model these transition states and predict the favored stereoisomer.

The stereoselective synthesis of (-)-coniine (B1195747) has been used as a benchmark to demonstrate and confirm models for stereochemical induction in the synthesis of 2-substituted piperidines. By synthesizing coniine with controlled stereochemistry, researchers can validate the accuracy of their theoretical models and synthetic strategies aimed at achieving high enantiomeric purity.

While the provided search results highlight the synthetic strategies and the importance of stereochemical control in piperidine synthesis, detailed computational analyses specifically dissecting the transition states and energy profiles for stereochemical induction in this compound synthesis were not extensively detailed. However, the general principles of analyzing asymmetric induction mechanisms in piperidine synthesis through computational methods, as applied to related reactions like the Mannich reaction, are relevant to understanding how the stereochemistry of this compound can be controlled during its formation.

Applications in Advanced Organic Synthesis

Role as a Building Block for Complex Molecules

Piperidine (B6355638) derivatives, including 2-propylpiperidine, are recognized as versatile building blocks in organic synthesis. Their inherent structural features and reactivity enable their incorporation into a wide array of complex molecular scaffolds. The piperidine ring can undergo various chemical transformations, such as oxidation, reduction, and nucleophilic substitution, allowing for the introduction of diverse functional groups and the construction of intricate molecular architectures. solubilityofthings.com For instance, 1-benzyl-2-propyl-piperidine has been synthesized and utilized as a building block or intermediate in organic synthesis. ontosight.ai The presence of the nitrogen atom imparts basic properties, facilitating its role as a nucleophile in organic reactions, a characteristic crucial for the formation of complex structures in synthetic chemistry. solubilityofthings.com Propyl piperidine-2-carboxylate hydrochloride, a related piperidine derivative, also serves as a building block in the synthesis of more complex organic molecules, with its reactivity allowing for various chemical transformations.

Intermediacy in Natural Product Total Synthesis

This compound and related piperidine structures are key intermediates or targets in the total synthesis of numerous natural products, particularly the piperidine alkaloids.

Coniine itself, being this compound, holds historical significance as the first alkaloid to be chemically synthesized. nih.govwikipedia.orgslideshare.net Its total synthesis has been achieved through various routes since Ladenburg's original work in 1886, which involved the reduction of 2-propenylpyridine. wikipedia.orgslideshare.net Modern synthetic strategies often employ asymmetric catalysis to achieve enantioselective synthesis of (S)- or (R)-coniine. mdpi.comcapes.gov.brebi.ac.uk Approaches include the asymmetric reduction of pyridinium (B92312) salts using chiral catalysts nih.gov and sequences involving organocatalytic aza-Michael reactions or catalytic asymmetric imine hydrosilylation. mdpi.comcapes.gov.br

Synthetic Route (Coniine) Key Reaction(s) Stereoselectivity Reference
Ladenburg Synthesis (Historical) Reduction of 2-propenylpyridine Racemic wikipedia.orgslideshare.net
Asymmetric Reduction of Pyridinium Salts Ir-catalyzed hydrogenation with chiral ligands Enantioselective nih.gov
Organocatalytic Aza-Michael Reaction Asymmetric intramolecular aza-Michael reaction Enantioselective mdpi.com
Catalytic Asymmetric Imine Hydrosilylation Asymmetric imine hydrosilylation Enantioselective capes.gov.br

The synthetic methodologies developed for piperidine rings are applicable to the synthesis of a variety of other piperidine alkaloids.

Pseudoconhydrine (B1209237): Syntheses of pseudoconhydrine and its epimers have been reported using diastereoselective approaches, including those starting from enantiopure epichlorohydrin (B41342) or utilizing anodic oxidation for functionalization of the piperidine ring. researchgate.netcdnsciencepub.comthieme-connect.com Some syntheses share common intermediates with coniine and sedamine, highlighting convergent synthetic strategies towards these related alkaloids. researchgate.net

Myrtine: The total synthesis of myrtine has been accomplished through various methods, including conjugate addition and intramolecular acylation of amino esters with acetylenic sulfones. acs.org Other approaches involve organocatalytic aza-Michael reactions and intramolecular allylsilane N-acyliminium ion cyclization, often starting from or involving functionalized piperidine precursors. nih.govresearchgate.netntu.edu.sgresearchgate.net

Solenopsin (B1210030) A: The synthesis of solenopsin A, a trans-2,6-disubstituted piperidine alkaloid, frequently focuses on the stereoselective construction of this core structure. capes.gov.brresearchgate.netacs.org Methods employed include catalytic asymmetric imine hydrosilylation and indium-titanium-mediated aminoallylation. capes.gov.brbeilstein-journals.org Enamidines have also been utilized as valuable precursors in the synthesis of solenopsin A. acs.org

Precursors for Bioactive Compounds and Drug Discovery

The piperidine scaffold is a common structural motif in numerous biologically active compounds and pharmaceuticals. solubilityofthings.comontosight.airesearchgate.netontosight.ai this compound and its derivatives serve as important intermediates and precursors in the synthesis of such compounds. Research explores the structural features of piperidine derivatives to create molecules with potential biological activity, particularly in areas like neurology. solubilityofthings.com The reactivity of these compounds allows for various transformations crucial for their applications in drug synthesis and development, including interactions with specific molecular targets like enzymes and receptors. Piperidine derivatives have shown potential as therapeutic agents in studies related to neurology, oncology, and infectious diseases. ontosight.ai For example, (R)-2-propylpiperidine hydrochloride has been used in the synthesis of the drug Ivabradine. unito.itambeed.com

Development of Chiral Ligands and Catalysts

The synthesis of enantioenriched 2-alkyl piperidine derivatives, including this compound, through methods like asymmetric reduction of pyridinium salts using chiral iridium catalysts and ligands, indicates the potential for these chiral piperidines to be incorporated into or serve as chiral ligands themselves in asymmetric catalysis. nih.gov While the direct use of this compound specifically as a chiral ligand is an area of ongoing research and development, the ability to synthesize it in enantiomerically enriched form provides the necessary chiral scaffold for potential ligand design in asymmetric transformations.

Occurrence and Biosynthesis in Natural Systems

Natural Sources of 2-Propylpiperidine Alkaloids

Several plant species are known to contain this compound and other piperidine (B6355638) alkaloids. The concentration and specific alkaloid profiles can vary depending on the plant part, developmental stage, and environmental conditions.

Conium maculatum (Hemlock)

Conium maculatum, commonly known as poison hemlock, is a notorious source of this compound (coniine) and related alkaloids. wikipedia.orgresearchgate.netcabidigitallibrary.org Coniine is the predominant alkaloid in mature plants and seeds, while γ-coniceine is more prevalent in younger plants. cabidigitallibrary.orgnih.gov At least eight piperidine alkaloids have been identified in various parts of the plant. cabidigitallibrary.orgzenodo.org

The biosynthesis of coniine in C. maculatum has been investigated, revealing a polyketide origin. nih.govresearchgate.netnih.govmdpi.com The pathway commences with the formation of a carbon backbone catalyzed by a type III polyketide synthase (PKS), specifically Conium polyketide synthase 5 (CPKS5). researchgate.netnih.gov This enzyme utilizes butyryl-CoA and two malonyl-CoAs as building blocks to form a triketide product. researchgate.netnih.gov A transamination reaction involving L-alanine and non-enzymatic cyclization subsequently lead to γ-coniceine. nih.govmdpi.com Finally, the reduction of γ-coniceine to coniine is facilitated by NADPH-dependent γ-coniceine reductase. nih.govmdpi.com The fruit of C. maculatum has been shown to be a highly active site for alkaloid synthesis. acs.org

Sarracenia flava and Sarracenia minor

Certain species of the carnivorous pitcher plant genus Sarracenia, including Sarracenia flava and Sarracenia minor, have been reported to contain coniine. nih.govwikipedia.orgnih.govresearchgate.netresearchgate.net The presence of coniine in Sarracenia is notable as it is otherwise primarily known from the unrelated Conium maculatum and certain Aloe species. mdpi.comnih.govresearchgate.net While coniine has been detected in multiple Sarracenia species, its ecological role and biosynthetic origin in this genus are still areas of investigation. nih.govresearchgate.net Transcriptome analysis has not yet revealed a clear candidate gene for coniine biosynthesis in Sarracenia, suggesting the pathway might differ or involve uncharacterized enzymes compared to Conium. nih.govresearchgate.net

Amorphophalus rivieri (Devil's Tongue)

Amorphophallus rivieri, also known as Devil's Tongue, is another plant species where this compound (coniine) has been identified as an alkaloid. nih.govnih.gov Amorphophallus species are known to contain various classes of chemical compounds, including alkaloids. researchgate.netscilit.com Some cultivated forms of Amorphophallus species are reported to have lower or no alkaloid content. pfaf.org

Black Elderberry

(S)-2-Propylpiperidine has been reported to occur in black elderberry (Sambucus nigra). nih.govnih.govhmdb.ca Black elderberry is known to contain diverse phytochemicals, including alkaloids, although the inedible parts like leaves, stems, roots, seeds, and unripe fruits contain potentially toxic compounds such as cyanogenic glycosides and alkaloids. wikipedia.orgnih.gov Ripe elderberries contain polyphenols, such as anthocyanins and flavonoids. nih.govnews-medical.net

Pinus and Related Genera

Species within the genus Pinus, such as Pinus ponderosa, contain piperidine alkaloids in their foliage and other tissues. nau.edunih.govresearchgate.net These are often cis-2,6-disubstituted piperidine alkaloids, with pinidine (B1234125) being a predominant alkaloid in mature foliage of P. ponderosa. nau.edunih.gov The biosynthesis of Pinus alkaloids is thought to involve polyketide precursors. nau.edu Studies have shown that nitrogen fertilization can increase the concentration of foliar alkaloids in Pinus ponderosa. nau.edu Piperidine alkaloids are recognized as common constituents of spruce trees (Picea) as well, which contain both cis- and trans-disubstituted piperidines. researchgate.netacs.orgresearchgate.net

Lobelia inflata (Indian Tobacco)

Lobelia inflata, commonly known as Indian Tobacco, is a plant known for its production of piperidine alkaloids, including lobeline (B1674988), which is structurally related to this compound but with additional substituents. austinpublishinggroup.comconsensus.appresearchgate.netresearchgate.netepharmacognosy.comcabidigitallibrary.org While lobeline is the main alkaloid, L. inflata contains over 20 piperidine alkaloids. researchgate.netresearchgate.net The biosynthesis of lobeline in L. inflata involves the derivation of the piperidine nucleus from lysine (B10760008), likely via a symmetrical intermediate, and the incorporation of C6-C2 units derived from phenylalanine. austinpublishinggroup.comcabidigitallibrary.orgrsc.orgresearchgate.netrsc.org Acetate has been shown not to be involved in lobeline biosynthesis in L. inflata. rsc.orgrsc.org

Here is a summary of the natural sources and key aspects of this compound and related alkaloid occurrence and biosynthesis:

Plant SpeciesKey Alkaloids Present (including this compound if applicable)Biosynthesis Precursors/PathwayNotes
Conium maculatumConiine (this compound), γ-Coniceine, N-methylconiine, etc.Polyketide (Butyryl-CoA, Malonyl-CoA), L-alanine, γ-ConiceineConiine is major in mature plants/seeds; γ-coniceine in young plants. cabidigitallibrary.orgnih.gov
Sarracenia flavaConiineSpeculative; not fully elucidated.Presence in carnivorous plants is notable. nih.govresearchgate.net
Sarracenia minorConiineSpeculative; not fully elucidated.Reported to contain coniine. nih.gov
Amorphophalus rivieri(S)-2-Propylpiperidine (Coniine), other alkaloidsAlkaloids present. researchgate.netscilit.comSome cultivated forms may have lower alkaloid content. pfaf.org
Black Elderberry (Sambucus nigra)(S)-2-PropylpiperidineAlkaloids present. wikipedia.orgnih.govFound in black elderberry. nih.govnih.govhmdb.ca
Pinus and Related GeneraPinidine, Epidihydropinidine, other piperidine alkaloidsPolyketide precursors. nau.eduPrimarily cis-2,6-disubstituted in Pinus; cis- and trans- in Picea. researchgate.netacs.orgresearchgate.net
Lobelia inflataLobeline, Norlobeline, Lobelanidine, Norlobelanine, etc.Lysine, Phenylalanine. austinpublishinggroup.comcabidigitallibrary.orgrsc.orgresearchgate.netrsc.orgOver 20 piperidine alkaloids identified. researchgate.netresearchgate.net

Dendrobium officinale

Dendrobium officinale, a perennial herb in the Orchidaceae family, is recognized for its medicinal properties, attributed in part to its alkaloid content frontiersin.orgfrontiersin.org. While D. officinale is rich in various alkaloids, particularly sesquiterpene alkaloids like dendrobine (B190944), the presence of this compound (coniine) is not definitively established in the provided search results frontiersin.orgresearchgate.net. One study, based on metabolic profiling, hypothesized the presence of piperidine alkaloids in D. officinale due to high piperidine content, but the specific compound this compound was not successfully annotated researchgate.net. The most abundant and studied alkaloids in D. officinale are sesquiterpene alkaloids, with dendrobine being a key example frontiersin.orgresearchgate.net.

Biosynthetic Pathways of Piperidine Alkaloids

The biosynthesis of piperidine alkaloids generally involves the amino acid lysine as a precursor nih.govuni-halle.de. However, the biosynthesis of coniine (this compound) in plants like poison hemlock follows a different pathway, originating from polyketide precursors derived from butyryl-CoA and malonyl-CoA researchgate.netmdpi.com.

Enzymatic Processes and Intermediates

In the polyketide pathway leading to coniine, the carbon backbone is formed by polyketide synthase from butyryl-CoA and two malonyl-CoA units researchgate.netmdpi.com. This process generates 5-ketooctanal wikipedia.org. A transamination reaction, facilitated by alanine:5-keto-octanal aminotransferase, incorporates nitrogen from L-alanine wikipedia.org. This is followed by a non-enzymatic cyclization and dehydration step, leading to the formation of γ-coniceine researchgate.netmdpi.comwikipedia.org. The final step in coniine biosynthesis is the reduction of γ-coniceine to coniine, catalyzed by NADPH-dependent γ-coniceine reductase researchgate.netmdpi.com.

For piperidine alkaloids derived from lysine, such as those found in other plant species, the pathway typically involves the decarboxylation of lysine by lysine decarboxylase (LDC) to produce cadaverine (B124047) researchgate.netnih.gov. Cadaverine undergoes oxidative deamination catalyzed by primary-amine oxidase (AOC) to form 5-aminopentanal (B1222117) nih.gov. 5-aminopentanal then spontaneously cyclizes to Δ¹-piperideine nih.gov. A short-chain dehydrogenase/reductase (SDR) is involved in reducing the C=N bond of Δ¹-piperideine to generate piperidine nih.gov. Subsequent modifications, such as C-methylation by methyltransferases (MTs), can lead to other piperidine alkaloids like 2-methylpiperidine (B94953) nih.gov.

Table 1: Key Enzymes and Intermediates in Piperidine Alkaloid Biosynthesis

Pathway TypePrecursor(s)Key EnzymesIntermediate(s)End Product Example(s)
PolyketideButyryl-CoA, Malonyl-CoA, L-alanine researchgate.netmdpi.comwikipedia.orgPolyketide synthase, Alanine:5-keto-octanal aminotransferase, γ-coniceine reductase researchgate.netmdpi.comwikipedia.org5-ketooctanal, γ-coniceine researchgate.netmdpi.comwikipedia.orgConiine (this compound) researchgate.netmdpi.com
Lysine-derivedL-Lysine researchgate.netnih.govLysine decarboxylase (LDC), Primary-amine oxidase (AOC), SDR, MTs nih.govCadaverine, 5-aminopentanal, Δ¹-piperideine nih.govPiperidine, 2-methylpiperidine nih.gov

Genetic and Environmental Factors Influencing Alkaloid Chemistry

Alkaloid biosynthesis in plants is influenced by both genetic and environmental factors uef.fimdpi.com. Genetic factors play a significant role in determining the capacity for alkaloid production and the specific types of alkaloids synthesized uef.fiusda.govoup.com. Studies, such as those on Pinus ponderosa, have demonstrated genetic regulation of piperidine alkaloid secondary metabolism usda.govoup.comoup.com. Variation in alkaloid concentrations has been observed between different populations or provenances grown under the same environmental conditions, indicating a genetic basis for these differences usda.govoup.comcdnsciencepub.com.

Environmental factors, including light (UV radiation), temperature, moisture, and soil nutrients (particularly nitrogen availability), can significantly impact alkaloid type and production rates uef.fimdpi.comoup.comnau.edu. For instance, nitrogen availability has been shown to influence piperidine alkaloid concentrations in Pinus ponderosa, with alkaloid production being constrained by nitrogen deficiency nau.edu. Temperature is also a crucial regulatory factor; studies on Picea abies showed that temperature increases resulted in significant increases in alkaloid concentrations uef.ficdnsciencepub.com. Water availability can also affect alkaloid synthesis, potentially by influencing growth and substrate allocation to secondary metabolism oup.com. Abiotic stresses, such as UV-B radiation, have been shown to affect the accumulation of various metabolites, including those in alkaloid biosynthesis pathways, in plants like Dendrobium officinale peerj.com.

Table 2: Environmental Factors Influencing Plant Alkaloid Production

Environmental FactorObserved Effect on Alkaloid ProductionPlant Example(s)Source(s)
Nitrogen AvailabilityCan increase alkaloid concentrations; production constrained by deficiency. nau.eduPinus ponderosa nau.edu
TemperatureCan significantly increase alkaloid concentrations. uef.ficdnsciencepub.comPicea abies uef.ficdnsciencepub.com
Water AvailabilityPotential to favor alkaloid synthesis by limiting growth or increasing leaf nitrogen. oup.comPinus ponderosa oup.com
UV-B RadiationCan up-regulate metabolites involved in alkaloid biosynthesis pathways. peerj.comDendrobium officinale peerj.com

Transcriptomic analyses can help identify genes involved in alkaloid biosynthesis and their regulation in response to environmental cues or precursor availability frontiersin.orgnih.govnih.govfrontiersin.org. For example, studies in Dendrobium officinale have used transcriptomics to identify candidate genes related to alkaloid biosynthesis and investigate their expression patterns under treatments with precursors or methyl jasmonate frontiersin.orgnih.gov.

Advanced Analytical Methodologies in 2 Propylpiperidine Research

Chromatographic Techniques for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) and its coupling with tandem mass spectrometry (LC-MS/MS) represent a powerful and widely adopted approach for the analysis of alkaloids like 2-propylpiperidine. These methods offer high sensitivity and selectivity, making them ideal for detecting and quantifying trace amounts of the compound.

In a typical LC-MS/MS setup, the separation is achieved on a reversed-phase column. For instance, Ultra-Performance Liquid Chromatography (UPLC), a high-resolution form of HPLC, has been utilized with columns such as an ethylene-bridged hybrid (BEH) C18 or an Acquity bridged ethyl hybrid C18. nih.govhmdb.ca The mobile phase often consists of a gradient mixture of an aqueous solution (e.g., 0.05% formic acid in water) and an organic solvent like methanol, which allows for the efficient elution and separation of the analyte. nih.gov

Following chromatographic separation, the compound is ionized, commonly using electrospray ionization (ESI) in positive mode, and directed into the mass spectrometer. The mass analyzer can be a Quadrupole Time-of-Flight (Q-TOF) or a triple quadrupole instrument. nih.govscielo.br Tandem mass spectrometry (MS/MS) provides enhanced specificity by monitoring the fragmentation of a specific precursor ion (the molecular ion of this compound, [M+H]⁺ with m/z 128.14) into characteristic product ions. nih.gov This transition is highly specific to the molecule's structure, minimizing interference from other compounds in the matrix. mdpi.comresearchgate.net

Table 1: Example LC-MS/MS Parameters for this compound Analysis
ParameterDescriptionSource
Instrument Waters Acquity UPLC System; Waters Xevo G2 Q-Tof nih.gov
Column Acquity bridged ethyl hybrid C18 (1.7 µm, 2.1 mm x 100 mm) nih.gov
Ionization Mode Positive Electrospray Ionization (ESI) nih.gov
Precursor Ion (m/z) 128.143376 [M+H]⁺ nih.gov
Retention Time 2.779 minutes nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a classic and robust technique for the analysis of volatile and semi-volatile compounds such as this compound. nih.gov In this method, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. A common stationary phase used for this type of analysis is a non-polar methyl silicone or a 5% phenyl polymethylsiloxane fused-silica column. nih.govnist.gov

After separation in the gas chromatograph, the analyte enters the mass spectrometer, where it is typically ionized by electron ionization (EI). The resulting mass spectrum displays a unique fragmentation pattern that serves as a molecular fingerprint for identification. For this compound, a prominent peak in the mass spectrum is often observed at an m/z of 84, which corresponds to the piperidine (B6355638) ring fragment after the loss of the propyl group. researchgate.net The retention index, a normalized measure of a compound's retention time, is another key parameter for identification. The Kovats retention index for this compound on a standard non-polar column is reported as 992. nih.govnist.gov

Table 2: GC-MS Identification Parameters for this compound
ParameterValueSource
Column Type Capillary, Standard Non-Polar (Methyl Silicone) nist.gov
Kovats Retention Index (I) 992 nih.govnist.gov
Top Mass Spectrum Peak (m/z) 84 nih.govresearchgate.net

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic method used for the qualitative analysis and separation of compounds. libretexts.orgsigmaaldrich.com It is often employed for reaction monitoring or as a preliminary screening tool. libretexts.orghplc.sk In TLC, a stationary phase, typically silica gel or alumina, is coated onto a plate of glass or aluminum. libretexts.org

For the analysis of a basic alkaloid like this compound, a silica gel plate is commonly used as the stationary phase. youtube.com The sample is spotted onto the plate, which is then placed in a sealed chamber containing a solvent system (the mobile phase). youtube.com The solvent moves up the plate by capillary action, and the components of the sample separate based on their differential affinity for the stationary and mobile phases. libretexts.org More polar compounds interact more strongly with the polar silica gel and travel a shorter distance, while less polar compounds travel further up the plate. youtube.com

The position of the separated compound is characterized by its Retention Factor (Rf), which is the ratio of the distance traveled by the sample to the distance traveled by the solvent front. libretexts.org The Rf value is dependent on the specific stationary and mobile phases used. Visualization of the spots can be achieved using a UV lamp (if the compound is UV-active or the plate contains a fluorescent indicator) or by staining with a chemical reagent. youtube.com

Spectroscopic Characterization (Beyond Basic Identification)

While chromatographic methods are excellent for separation and quantification, spectroscopic techniques provide indispensable information about the precise molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules, including this compound. hyphadiscovery.com It provides detailed information about the carbon-hydrogen framework of a molecule. While 1D NMR (¹H and ¹³C) provides primary identification data, 2D NMR experiments are essential for confirming connectivity and definitively assigning the structure, distinguishing it from isomers such as 3- or 4-propylpiperidine. youtube.comnd.edu

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

¹³C NMR: Shows the number of unique carbon atoms in the molecule. nih.gov

2D NMR Techniques: These experiments reveal correlations between different nuclei, allowing for a complete mapping of the molecular structure. nih.gov

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbon atoms. This is crucial for tracing the proton-proton connections within the piperidine ring and along the propyl chain.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded carbon atoms with their attached protons. This confirms which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is vital for connecting the propyl group to the correct position (C2) on the piperidine ring by showing a correlation from the protons on the first carbon of the propyl chain to carbons within the piperidine ring. hyphadiscovery.com

By combining the information from these experiments, researchers can definitively confirm the constitution of this compound and elucidate its relative stereochemistry.

Table 3: Role of NMR Techniques in the Structural Elucidation of this compound
NMR ExperimentPurpose in this compound AnalysisSource
¹H NMR Identifies and integrates proton signals of the piperidine ring and propyl chain. nd.edu
¹³C NMR Confirms the presence of 8 distinct carbon atoms in the molecular structure. nih.gov
COSY Establishes H-H connectivities within the propyl chain and around the piperidine ring. nih.gov
HSQC Assigns specific proton signals to their directly attached carbon atoms. nih.gov
HMBC Confirms the attachment point of the propyl group to the C2 position of the piperidine ring through long-range H-C correlations. hyphadiscovery.com

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing and characterizing 2-propylpiperidine to ensure reproducibility?

  • Methodological Answer : Synthesis should follow standardized procedures with detailed experimental documentation, including reaction conditions (temperature, solvent, catalyst), purification methods, and spectroscopic characterization (NMR, IR, MS). For novel derivatives, provide full analytical data (e.g., elemental analysis, HRMS) to confirm purity and structure. For known compounds, cite prior literature but include key validation data (e.g., melting point, 1^1H/13^{13}C NMR shifts) to ensure consistency . Reproducibility requires adherence to NIH guidelines for reporting experimental conditions, such as reagent sources and instrument calibration .

Q. How can researchers experimentally determine the acid-base properties (e.g., pKa) of this compound, and what are common sources of variability in these measurements?

  • Methodological Answer : Use potentiometric titration or spectrophotometric methods to measure pKa. For example, the reported pKa of (S)-2-propylpiperidine is 10.9 in aqueous solution . Variability arises from solvent effects (e.g., water vs. methanol), ionic strength, and temperature. Validate results using computational tools (e.g., ACD/Labs pKa DB) and compare with literature values. Discrepancies should be resolved by repeating experiments under controlled conditions and reporting uncertainties .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer : Refer to safety data sheets (SDS) for hazards (e.g., flammability, toxicity). Use fume hoods, personal protective equipment (PPE), and inert atmosphere techniques for air-sensitive reactions. Document emergency procedures (e.g., spill containment, first aid) and ensure waste disposal complies with institutional guidelines .

Advanced Research Questions

Q. How can computational chemistry tools predict the reactivity or biological activity of this compound derivatives, and what are their limitations?

  • Methodological Answer : Molecular docking (AutoDock, Schrödinger), QSAR models, and DFT calculations can predict binding affinities or reaction pathways. For example, simulate interactions with nicotinic acetylcholine receptors to explain its neurotoxic effects (as seen in coniine analogs). Validate predictions with in vitro assays (e.g., receptor binding studies). Limitations include force field inaccuracies and solvent model simplifications .

Q. What strategies resolve contradictions in reported pharmacological data for this compound analogs (e.g., conflicting IC50 values)?

  • Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., cell line differences, assay protocols). Replicate key studies under standardized conditions, using blinded data collection and statistical rigor (e.g., ANOVA with post-hoc tests). Report effect sizes and confidence intervals to contextualize discrepancies .

Q. How can systematic literature reviews identify gaps in understanding this compound’s environmental fate or metabolic pathways?

  • Methodological Answer : Use databases (SciFinder, Reaxys) to compile studies on biodegradation, bioaccumulation, or cytochrome P450 metabolism. Apply PICO framework to structure queries:

  • Population : Environmental samples or model organisms
  • Intervention : Exposure to this compound
  • Comparison : Untreated controls
  • Outcome : Metabolite profiles or toxicity endpoints
    Gaps may include lack of long-term ecotoxicological data or isomer-specific metabolic studies .

Q. What experimental designs minimize bias when investigating structure-activity relationships (SAR) of this compound derivatives?

  • Methodological Answer : Use randomized block designs for biological assays, blind analysts to compound identities, and include positive/negative controls. For SAR, vary substituents systematically (e.g., alkyl chain length, stereochemistry) and apply multivariate analysis (PCA or PLS) to isolate critical molecular descriptors .

Key Methodological Resources

  • Synthesis & Characterization : Follow Beilstein Journal guidelines for experimental rigor .
  • Data Validation : Use cheminformatics tools (PubChem, ChemAxon) to cross-verify properties .
  • Ethical Reporting : Adhere to NIH preclinical research standards for transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.